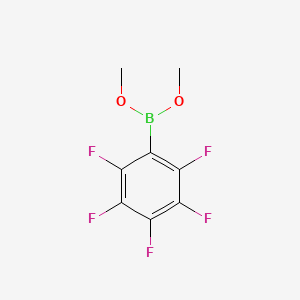
Dimethyl (pentafluorophenyl)boronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pentafluorophenyl)dimethoxyborane is an organoboron compound characterized by the presence of a pentafluorophenyl group attached to a boron atom, which is further bonded to two methoxy groups. This compound is known for its high Lewis acidity and unique reactivity, making it a valuable reagent in various chemical transformations and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Pentafluorophenyl)dimethoxyborane can be synthesized through several methods. One common approach involves the reaction of pentafluorophenylboronic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds as follows:
C6F5B(OH)2+2CH3OH→C6F5B(OCH3)2+2H2O
Another method involves the direct reaction of pentafluorophenylborane with methanol under controlled conditions.
Industrial Production Methods: Industrial production of (Pentafluorophenyl)dimethoxyborane typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (Pentafluorophenyl)dimethoxyborane undergoes various chemical reactions, including:
Hydroboration: Reacts with alkenes to form organoboron compounds.
Oxidation: Can be oxidized to form boronic acids or borates.
Substitution: Undergoes nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Hydroboration: Typically performed with alkenes in the presence of a catalyst such as rhodium or platinum.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Hydroboration: Produces organoboron compounds.
Oxidation: Yields boronic acids or borates.
Substitution: Forms substituted boron compounds with various functional groups.
Scientific Research Applications
(Pentafluorophenyl)dimethoxyborane has a wide range of applications in scientific research:
Chemistry: Used as a Lewis acid catalyst in organic synthesis, particularly in hydroboration and polymerization reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (Pentafluorophenyl)dimethoxyborane is primarily based on its high Lewis acidity, which allows it to act as an electron pair acceptor. This property enables the compound to activate various substrates, facilitating chemical transformations. The pentafluorophenyl group enhances the stability and reactivity of the boron center, making it a versatile reagent in numerous reactions.
Comparison with Similar Compounds
Tris(pentafluorophenyl)borane: Known for its high Lewis acidity and used in similar applications.
Bis(pentafluorophenyl)borane: Another related compound with comparable reactivity and applications.
Tetrakis(pentafluorophenyl)borate: Used as a co-catalyst in polymerization reactions.
Uniqueness: (Pentafluorophenyl)dimethoxyborane is unique due to the presence of methoxy groups, which provide additional reactivity and versatility in chemical transformations. This compound’s ability to participate in a wide range of reactions, coupled with its high stability, makes it a valuable reagent in both research and industrial settings.
Properties
IUPAC Name |
dimethoxy-(2,3,4,5,6-pentafluorophenyl)borane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF5O2/c1-15-9(16-2)3-4(10)6(12)8(14)7(13)5(3)11/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGQXLCCMJVHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593221 |
Source


|
| Record name | Dimethyl (pentafluorophenyl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848609-02-9 |
Source


|
| Record name | Dimethyl (pentafluorophenyl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
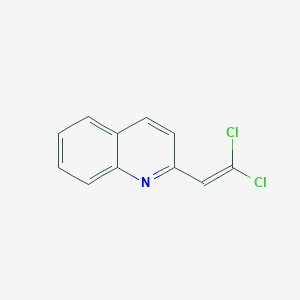
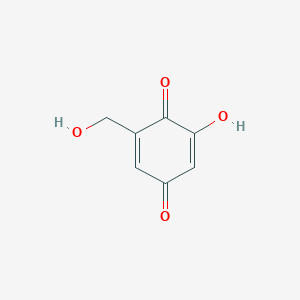
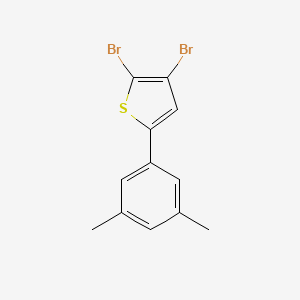
![3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide](/img/structure/B14183148.png)
![5-(Hexyloxy)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14183153.png)
![6-Methoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]naphthalen-2-ol](/img/structure/B14183154.png)
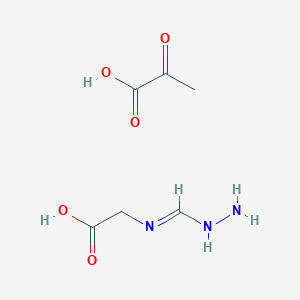
![O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine](/img/structure/B14183160.png)
![[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14183163.png)
![Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol](/img/structure/B14183164.png)
![[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B14183181.png)
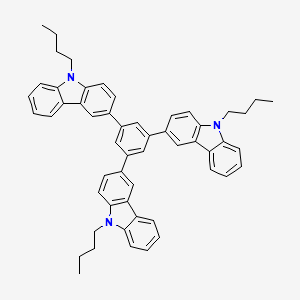
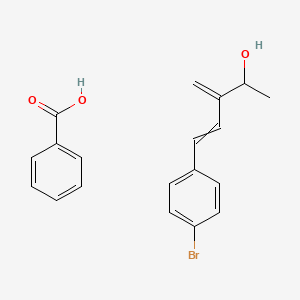
![4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol](/img/structure/B14183209.png)
